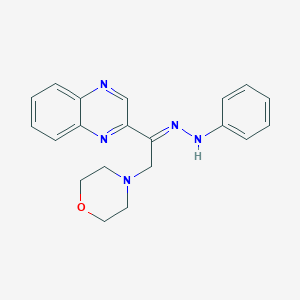![molecular formula C15H19N7O B282236 N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282236.png)
N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DMTCP, and it is a tetrazolo-pyrimidine derivative.
Mechanism of Action
The exact mechanism of action of DMTCP is not fully understood. However, it has been suggested that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. DMTCP may also modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
DMTCP has been shown to have anti-inflammatory, antitumor, and antiviral effects in preclinical studies. It has also been demonstrated to have neuroprotective effects in animal models of neurological disorders. DMTCP has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes.
Advantages and Limitations for Lab Experiments
DMTCP has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using DMTCP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in clinical trials. Additionally, DMTCP may have off-target effects that need to be considered in experimental design.
Future Directions
There are several future directions for research on DMTCP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of cancer. DMTCP has been shown to have antitumor effects in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, DMTCP may have applications in the field of virology, as it has been shown to have antiviral effects in vitro. Further studies are needed to determine its potential as an antiviral agent.
Conclusion:
In conclusion, DMTCP is a tetrazolo-pyrimidine derivative that has gained attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antitumor, and antiviral activities, as well as its potential use in the treatment of neurological disorders. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Synthesis Methods
DMTCP can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate to obtain 2-aminopyrimidine. The final step involves the reaction of 2-aminopyrimidine with ethyl 4,5-dimethyl-1H-imidazole-6-carboxylate under reflux conditions to obtain DMTCP.
Scientific Research Applications
DMTCP has been studied for its potential pharmacological properties, such as its anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
properties
Molecular Formula |
C15H19N7O |
|---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-4-21(5-2)14(23)12-10(3)17-15-18-19-20-22(15)13(12)11-7-6-8-16-9-11/h6-9,13H,4-5H2,1-3H3,(H,17,18,20) |
InChI Key |
RIPLLQDSSRVPSR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C |
SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)

![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)